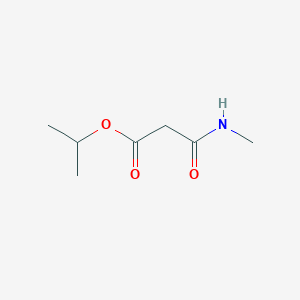

2-Carboisopropoxy-n-methyl-acetamide

説明

特性

分子式 |

C7H13NO3 |

|---|---|

分子量 |

159.18 g/mol |

IUPAC名 |

propan-2-yl 3-(methylamino)-3-oxopropanoate |

InChI |

InChI=1S/C7H13NO3/c1-5(2)11-7(10)4-6(9)8-3/h5H,4H2,1-3H3,(H,8,9) |

InChIキー |

GODPLTPYZFKBLU-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC(=O)CC(=O)NC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Acetamide Derivatives

The provided evidence includes four acetamide derivatives with varying substituents, molecular weights, and applications. Below is a detailed comparison based on structural features, hazards, and physicochemical properties.

Structural and Molecular Comparison

Key Observations :

Key Observations :

- Toxicological Gaps: and highlight the need for further safety studies, particularly for halogenated and cyano-substituted acetamides .

- Regulatory Status : ’s compound is registered with ECHA, implying compliance with EU safety standards .

Physicochemical Properties

- Solubility: Cyano and chloro substituents ( and ) reduce water solubility compared to non-polar analogs. The acetyl group in ’s compound may enhance solubility in organic solvents .

- Stability: Chlorinated acetamides () are prone to hydrolysis under alkaline conditions, while cyano groups () may confer thermal stability .

Research Implications and Gaps

- Synthetic Utility: ’s cyano-substituted acetamide could serve as a precursor for heterocyclic compounds (e.g., pyrimidines) .

- Biological Activity : ’s chloro-aromatic structure aligns with herbicides or kinase inhibitors, though specific applications are unexplored .

- Safety Concerns : The absence of toxicological data for most compounds underscores the need for rigorous testing before industrial use .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-carboisopropoxy-N-methyl-acetamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, analogous acetamide derivatives are synthesized using a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile under reflux. Reaction progress is monitored via TLC, and purification involves filtration to remove salts, followed by solvent evaporation under reduced pressure . Characterization via NMR (¹H/¹³C) and FTIR confirms functional groups, while single-crystal XRD provides structural validation .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts) for 2-carboisopropoxy-N-methyl-acetamide?

- Methodological Answer : Contradictions in NMR data may arise from solvent effects, impurities, or tautomeric forms. Cross-validate results using complementary techniques like high-resolution mass spectrometry (HRMS) and IR spectroscopy. For instance, unexpected peaks in ¹H NMR could indicate residual solvents, requiring careful integration and comparison with reference spectra from databases like PubChem or NIST .

Q. What safety protocols are recommended given limited toxicological data for this compound?

- Methodological Answer : Assume acute toxicity until proven otherwise. Use PPE (gloves, lab coats, fume hoods) and adhere to GHS guidelines. For in vivo studies, conduct preliminary cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish safe handling thresholds .

Advanced Research Questions

Q. How can computational tools predict the reactivity and pharmacokinetics of 2-carboisopropoxy-N-methyl-acetamide?

- Methodological Answer : Employ density functional theory (DFT) to model electron density maps and reactive sites. Tools like SwissADME predict absorption/distribution parameters (e.g., LogP, bioavailability). For metabolic pathways, use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., predicted vs. observed bioactivity)?

- Methodological Answer : Reconcile discrepancies by refining computational parameters (e.g., solvation models in DFT) or validating assays. For example, if in vitro antibacterial activity conflicts with in silico predictions, reassess assay conditions (e.g., bacterial strain selection, compound solubility) and apply statistical tools like Bland-Altman analysis .

Q. How can AI-driven retrosynthesis platforms optimize synthetic routes for scaled production?

- Methodological Answer : Use AI tools (e.g., Pistachio, Reaxys) to prioritize routes based on yield, cost, and sustainability. For example, retrosynthetic analysis of similar acetamides identifies isopropoxy group introduction via Mitsunobu reaction or SN2 mechanisms. Validate AI predictions with small-scale pilot reactions .

Q. What advanced techniques characterize intermolecular interactions (e.g., protein binding) of this compound?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For structural insights, employ cryo-EM or X-ray crystallography. Pre-screen interactions using molecular dynamics simulations (GROMACS) to identify potential binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。